Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound belonging to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of a suitable precursor containing the pyridine and imidazole moieties under acidic or basic conditions. The difluoromethyl group can be introduced using reagents like difluoromethyl lithium or difluoromethyl bromide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the biological context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-2-(fluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
These compounds share structural similarities but differ in the nature of the substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2O2/c1-2-18-11(17)9-8(10(13)14)15-7-4-3-6(12)5-16(7)9/h3-5,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBWQQWJHNUECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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